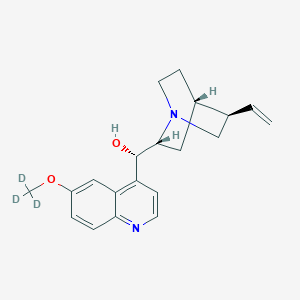
Quinidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinidine-d3 is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Quinidine-d3 is a deuterated form of quinidine, an established antiarrhythmic agent and stereoisomer of quinine. The incorporation of deuterium atoms enhances its utility in various scientific applications, particularly in pharmacokinetic studies and drug metabolism research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
This compound primarily functions by blocking voltage-gated sodium channels (Nav1.5) in cardiac cells. This blockade prolongs the action potential duration and refractory period, which stabilizes cardiac rhythm. Additionally, this compound inhibits potassium channels, contributing to its antiarrhythmic properties. The molecular targets include:
- Sodium Channels : Inhibition leads to decreased action potential amplitude and duration.
- Potassium Channels : Affects repolarization dynamics, with notable inhibition of rapid K+ currents (I_Kr) and late sodium currents (I_Na).
Applications in Research
This compound serves as an essential internal standard for mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its applications include:
- Pharmacokinetic Studies : Used to assess the absorption, distribution, metabolism, and excretion of quinidine.
- Drug Metabolism : Facilitates the identification and quantification of metabolites in biological samples.
- Toxicology : Helps understand the effects of quinidine and its metabolites on biological systems.
Study 1: Cardiac Effects
A study demonstrated that this compound effectively blocks Nav1.5 channels in isolated canine ventricular myocytes. The study reported IC50 values for peak sodium current inhibition at approximately 11 µM and late sodium current at 12 µM. These findings indicate its potential to induce torsades de pointes at higher concentrations .
Study 2: Combination Therapy
Research exploring the combination of Quinidine with vitamin D analogs showed enhanced apoptotic effects on breast cancer cell lines (MCF7, T-47D). The combination therapy resulted in significant growth inhibition compared to single agents, suggesting a synergistic effect that warrants further investigation in clinical settings .
Data Table: Biological Activity Overview
| Aspect | Details |
|---|---|
| Chemical Structure | Deuterated form of quinidine |
| Primary Targets | Voltage-gated sodium channels (Nav1.5), Potassium channels (I_Kr) |
| IC50 Values | Peak INa: 11 µM; Late INa: 12 µM; I_Kr: 4.5 µM |
| Applications | Pharmacokinetics, Drug Metabolism, Toxicology |
| Notable Effects | Prolongs action potential duration; induces apoptosis in cancer cells |
Propiedades
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1/i2D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-QMROFPFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














